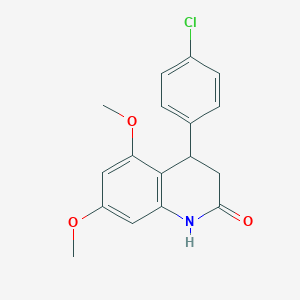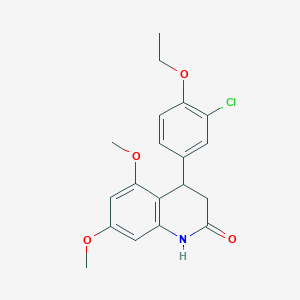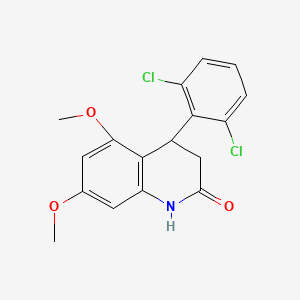
4-(2-ethoxy-3-methoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone
Übersicht
Beschreibung
4-(2-ethoxy-3-methoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, also known as EMQMCM, is a synthetic compound that belongs to the class of quinolinone derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of 4-(2-ethoxy-3-methoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell proliferation. 4-(2-ethoxy-3-methoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
4-(2-ethoxy-3-methoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer. 4-(2-ethoxy-3-methoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has also been shown to increase the levels of glutathione, a powerful antioxidant that helps protect cells from oxidative damage. In addition, it has been found to improve mitochondrial function and reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-ethoxy-3-methoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has several advantages for lab experiments, including its high potency and selectivity against cancer cells. It is also relatively easy to synthesize and can be modified to improve its pharmacokinetic properties. However, 4-(2-ethoxy-3-methoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research on 4-(2-ethoxy-3-methoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone. One area of interest is the development of more potent and selective analogs of 4-(2-ethoxy-3-methoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone for use in cancer treatment. Another area of research is the investigation of the mechanism of action of 4-(2-ethoxy-3-methoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone and its potential targets in cancer cells. Additionally, 4-(2-ethoxy-3-methoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone could be studied for its potential applications in other areas, such as neurodegenerative diseases and cardiovascular disorders.
Wissenschaftliche Forschungsanwendungen
4-(2-ethoxy-3-methoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 4-(2-ethoxy-3-methoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has also been found to possess anti-inflammatory, antioxidant, and neuroprotective properties. In addition, it has been shown to have a positive effect on the cardiovascular system by reducing blood pressure and improving endothelial function.
Eigenschaften
IUPAC Name |
4-(2-ethoxy-3-methoxyphenyl)-5,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-5-26-20-13(7-6-8-16(20)24-3)14-11-18(22)21-15-9-12(23-2)10-17(25-4)19(14)15/h6-10,14H,5,11H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUFYGMFPVQPFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1OC)C2CC(=O)NC3=C2C(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-ethoxy-3-methoxyphenyl)-5,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![ethyl 4-[5-(7-oxo-2,3,6,7,8,9-hexahydro[1,4]dioxino[2,3-g]quinolin-9-yl)-2-furyl]benzoate](/img/structure/B4263109.png)





![4-[4-(dimethylamino)phenyl]-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone](/img/structure/B4263162.png)



![4-[4-(benzyloxy)-3-methoxyphenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B4263182.png)